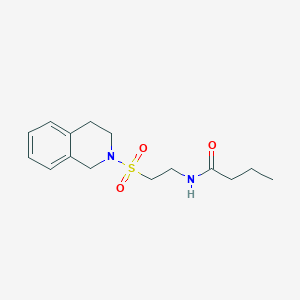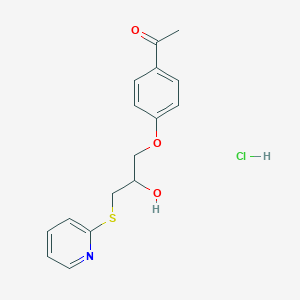
1-(4-(2-Hydroxy-3-(pyridin-2-ylthio)propoxy)phenyl)ethanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(2-Hydroxy-3-(pyridin-2-ylthio)propoxy)phenyl)ethanone hydrochloride, also known as HPPH, is a chemical compound that has been widely used in scientific research. It is a small molecule that has been synthesized for its potential applications in various fields, including cancer treatment and imaging.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
1-(4-(2-Hydroxy-3-(pyridin-2-ylthio)propoxy)phenyl)ethanone hydrochloride has been studied for its corrosion inhibition efficiency. Schiff bases like 1-(4-(2-hydroxybenzylideneamino)phenyl)ethanone have shown effectiveness as corrosion inhibitors for carbon steel in hydrochloric acid environments. These compounds act as mixed inhibitors, influencing both cathodic and anodic processes, and their effectiveness is closely related to their chemical structure (Hegazy et al., 2012).
Antimicrobial Activity
Compounds related to 1-(4-(2-Hydroxy-3-(pyridin-2-ylthio)propoxy)phenyl)ethanone hydrochloride have demonstrated potential in antimicrobial applications. For example, derivatives synthesized from reactions involving similar compounds have shown antimicrobial activity against species like Bacillus subtilis and Escherichia coli. These findings suggest the possibility of this compound or its derivatives being effective in antimicrobial roles (Dave et al., 2013).
Anticancer Properties
A closely related compound, 1-[4-(3H-pyrrolo[3,2-f]quinolin-9-ylamino)-phenyl]-ethanone hydrochloride, has shown high antiproliferative activity. It acts by forming an intercalative complex with DNA, inhibiting DNA topoisomerase II, and blocking the cell cycle in the G(2)/M phase, suggesting potential use in cancer treatment (Via et al., 2008).
Anti-Inflammatory Applications
Another compound with structural similarities, 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one, has been synthesized and evaluated for its anti-inflammatory activity. Such derivatives have shown promising results in reducing inflammation, suggesting potential therapeutic applications for related compounds in treating inflammatory conditions (Rehman et al., 2022).
Eigenschaften
IUPAC Name |
1-[4-(2-hydroxy-3-pyridin-2-ylsulfanylpropoxy)phenyl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S.ClH/c1-12(18)13-5-7-15(8-6-13)20-10-14(19)11-21-16-4-2-3-9-17-16;/h2-9,14,19H,10-11H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQCTBKZLXRQRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC(CSC2=CC=CC=N2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-Hydroxy-3-(pyridin-2-ylthio)propoxy)phenyl)ethanone hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

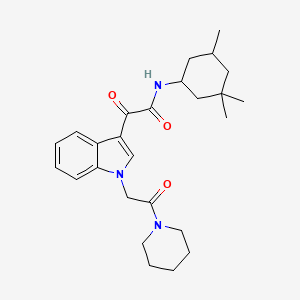
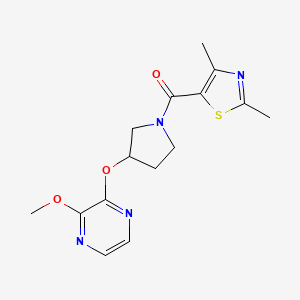
![4-Methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid](/img/structure/B2387827.png)
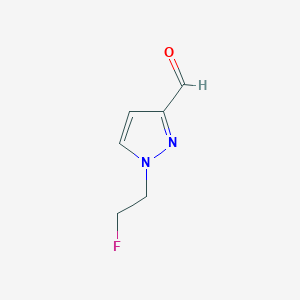
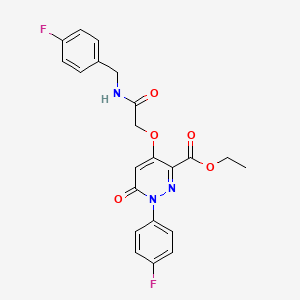
![7-(3,4-difluorophenyl)-3-((2,5-dimethylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2387832.png)
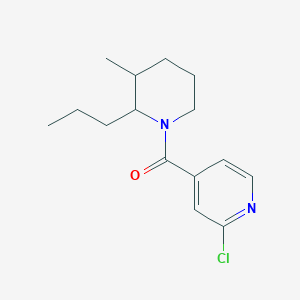
![3-(1H-indol-3-yl)-2-((2-methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid](/img/structure/B2387834.png)
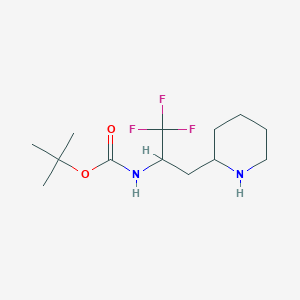
![5-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]furan-2-carboxylic acid](/img/structure/B2387836.png)
![N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2387837.png)
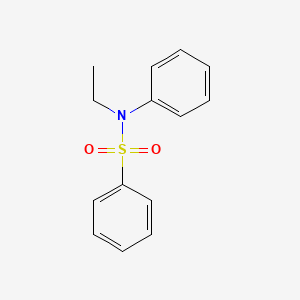
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2387841.png)
